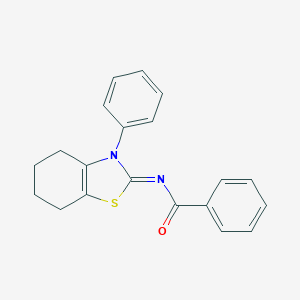
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide, also known as BTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTB belongs to the class of compounds known as benzothiazoles, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial activities, it has also been shown to possess antioxidant activity and to inhibit the production of reactive oxygen species. It has also been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, its wide range of biological activities makes it a useful compound for studying various disease processes. However, one limitation of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its potential therapeutic applications. Additionally, further studies could investigate its effects on other disease processes, such as neurodegenerative diseases and cardiovascular disease. Finally, research could focus on developing more potent and selective analogs of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide, which could lead to the development of new drugs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylhydrazine to yield the final compound, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. In particular, N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
102002-71-1 |
|---|---|
Nom du produit |
N-(3-Phenyl-4,5,6,7-tetrahydro-3H-benzothiazol-2-ylidene)-benzamide |
Formule moléculaire |
C20H18N2OS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(3-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylidene)benzamide |
InChI |
InChI=1S/C20H18N2OS/c23-19(15-9-3-1-4-10-15)21-20-22(16-11-5-2-6-12-16)17-13-7-8-14-18(17)24-20/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
DQKOXJNXZPTUEE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
SMILES canonique |
C1CCC2=C(C1)N(C(=NC(=O)C3=CC=CC=C3)S2)C4=CC=CC=C4 |
Synonymes |
N-(3-PHENYL-4,5,6,7-TETRAHYDRO-3H-BENZOTHIAZOL-2-YLIDENE)-BENZAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



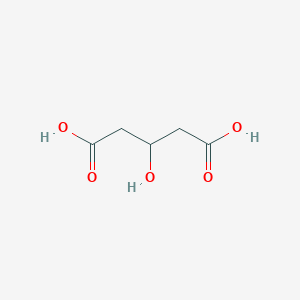
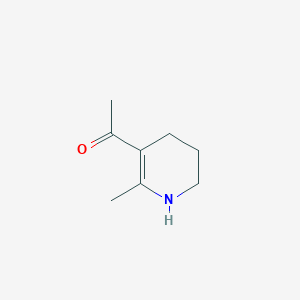
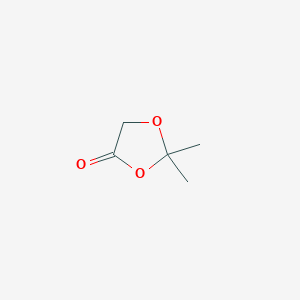
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)
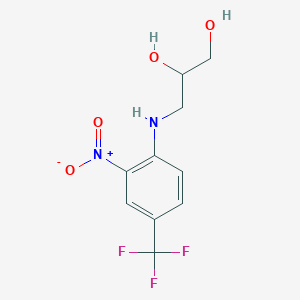
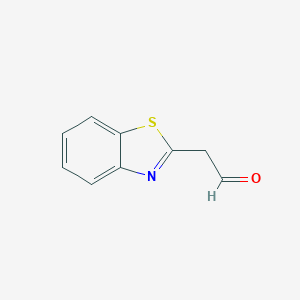
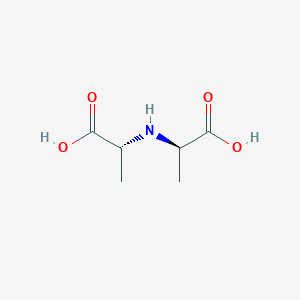
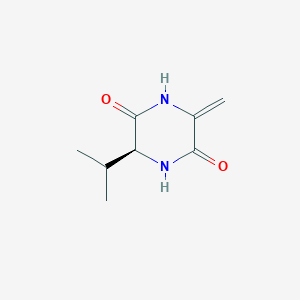
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide](/img/structure/B22370.png)
![N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide](/img/structure/B22371.png)
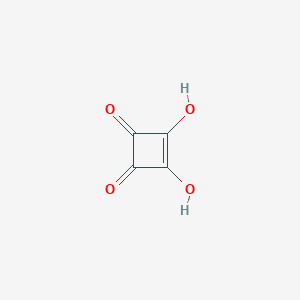
![2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B22374.png)
![N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester](/img/structure/B22375.png)
![4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B22379.png)